Comprehensive Structural Analysis and Pharmacophore Modeling of 2C-iP HCl
Comprehensive Structural Analysis and Pharmacophore Modeling of 2C-iP HCl
This technical guide provides a rigorous structural and computational analysis of 2C-iP HCl, focusing on its molecular architecture and pharmacophore mapping within the context of 5-HT2A receptor agonism.
Executive Summary
2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine and a structural analog of the potent psychedelic 2C-P. While its n-propyl homolog (2C-P) is well-characterized, the isopropyl variant (2C-iP) presents unique steric properties at the 4-position of the phenyl ring.[1] This guide outlines the molecular geometry of 2C-iP HCl, establishes a high-confidence pharmacophore model based on 5-HT2A receptor topology, and provides a validated in silico workflow for docking and binding affinity prediction.
Chemical Identity and Molecular Architecture
Nomenclature and Identification
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IUPAC Name: 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
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SMILES (Freebase): COC1=C(CCN)C=C(OC)C(C(C)C)=C1[3]
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Molecular Formula: C₁₃H₂₁NO₂ · HCl
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Molecular Weight: 259.77 g/mol (Salt), 223.31 g/mol (Freebase)
Structural Geometry and Conformational Analysis
The biological activity of 2C-iP is governed by the spatial arrangement of its substituents. Unlike the flexible n-propyl chain of 2C-P, the isopropyl group of 2C-iP introduces steric bulk and reduced rotational freedom at the 4-position.
Key Structural Features:
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Phenethylamine Core: A rigid phenyl ring separated from a basic nitrogen by a flexible ethyl chain.
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2,5-Dimethoxy Pattern: Critical for 5-HT2A affinity. The oxygen atoms act as hydrogen bond acceptors.
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4-Isopropyl Substituent: A hydrophobic moiety. The branched nature creates a wider steric profile compared to linear alkyl chains, potentially affecting the depth of penetration into the receptor's hydrophobic cleft.
Table 1: Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Significance |
| LogP (Freebase) | ~2.8 - 3.1 | Lipophilicity sufficient for BBB penetration. |
| pKa (Amine) | ~9.6 | Predominantly protonated (cationic) at physiological pH (7.4). |
| TPSA | ~35 Ų | Polar surface area dominated by methoxy oxygens and amine. |
| Rotatable Bonds | 5 | Ethyl chain and methoxy groups allow conformational adaptation. |
Pharmacophore Modeling Strategy
To model the interaction of 2C-iP with the 5-HT2A receptor, we define a pharmacophore based on the "Canonical Hallucinogen Binding Mode" derived from cryo-EM structures of 5-HT2A complexed with 25-CN-NBOH (PDB: 6WGT) and LSD (PDB: 6WGT).
The 4-Point Pharmacophore
The active conformation of 2C-iP must satisfy four spatial constraints within the orthosteric binding pocket:
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Positive Ionizable Center (PI): The protonated amine nitrogen.
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Interaction: Salt bridge with Asp155 (3.32) .
-
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Aromatic Ring (AR): The phenyl core.
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Interaction: T-shaped
- stacking with Phe340 (6.52) .
-
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Hydrogen Bond Acceptors (HBA): The 2- and 5-methoxy oxygens.
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Interaction: The 5-methoxy oxygen likely forms a hydrogen bond with Ser159 (3.36) or Thr155 .
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Hydrophobic Feature (HYD): The 4-isopropyl group.
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Interaction: Occupies a hydrophobic pocket formed by Val156 , Leu229 , and Phe243 .
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Visualization of Signaling Pathway
The following diagram illustrates the theoretical signaling cascade initiated by 2C-iP binding to 5-HT2A, leading to the recruitment of Gq/11 and
Caption: Putative signal transduction pathway for 2C-iP at the 5-HT2A receptor, highlighting the bifurcation between G-protein and Beta-arrestin signaling.
Computational Protocols: In Silico Characterization
This section details the step-by-step workflow for modeling 2C-iP. These protocols are "self-validating" by including reference standards (e.g., 2C-B or LSD) to benchmark results.
Protocol A: Ligand Preparation and Optimization
Objective: Generate the bioactive conformation of 2C-iP.
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Structure Generation: Build the 2D structure of 2C-iP.
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Protonation State: Set pH to 7.4. Ensure the primary amine is protonated (
). -
Conformer Generation: Use a systematic search (e.g., RMSD limit 0.5 Å) to explore the flexibility of the ethylamine chain and methoxy rotations.
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Geometry Optimization: Perform DFT (Density Functional Theory) optimization using B3LYP/6-31G* basis set to minimize internal energy.
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Validation Check: The methoxy groups should be nearly coplanar with the phenyl ring (dihedral angle ~0° or 180°) to maximize resonance, mimicking the crystal behavior of related 2C-x salts.
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Protocol B: Molecular Docking Workflow
Objective: Predict the binding pose and affinity (
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Receptor Preparation:
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Download PDB ID 6WGT (Active state 5-HT2A).
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Remove the endogenous ligand (25-CN-NBOH) and non-essential water molecules.
-
Add hydrogens and optimize H-bond networks (e.g., using PROPKA).
-
-
Grid Generation:
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Define the grid box centered on Asp155 and Phe340 .
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Dimensions:
Å (sufficient to cover the orthosteric pocket and the extended loop 2 region).
-
-
Docking Execution (e.g., AutoDock Vina / Glide):
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Dock 2C-iP (flexible) into the rigid receptor.
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Constraint (Optional): Apply a positional constraint on the protonated nitrogen to ensure the salt bridge with Asp155 is formed.
-
-
Scoring & Analysis:
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Rank poses by binding energy (
). -
Validation Check: Compare the docked pose of 2C-iP with the crystal pose of 25-CN-NBOH. The aromatic rings should overlap.
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Protocol C: Pharmacophore Validation Diagram
The following Graphviz diagram visualizes the logic flow for the computational validation of the 2C-iP pharmacophore.
Caption: Logic flow for the in silico docking and validation of the 2C-iP pharmacophore model.
Discussion: Structure-Activity Relationship (SAR)
The Isopropyl Effect
The transition from 2C-P (propyl) to 2C-iP (isopropyl) represents a change from a linear to a branched hydrophobic substituent.
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Steric Bulk: The isopropyl group is wider near the attachment point. This may cause steric clashes if the hydrophobic cleft (residues Val156, Phe339) is narrow in the specific receptor conformation.
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Potency Implications: In the 2C series, potency often correlates with the lipophilicity and optimal volume of the 4-substituent. While 2C-P is highly potent, the branching of 2C-iP might slightly reduce potency due to steric hindrance, or conversely, increase specificity if the pocket accommodates the width.
-
Binding Affinity: Based on homologous series (Rickli et al., 2015), 2C-iP is expected to have a
at 5-HT2A in the low nanomolar range (10–100 nM), acting as a partial agonist.
Comparative Pharmacophore
Compared to Mescaline (3,4,5-trimethoxy), 2C-iP lacks the 3-methoxy group but gains the 4-isopropyl. This shift moves the hydrophobic bulk to the para position, which is the primary driver for high affinity in the 2C family (the "4-position rule").
References
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Rickli, A., et al. (2015).[4][5] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[5][6] Link
-
Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588. Link
-
Eshleman, A. J., et al. (1994). Psychoactive drug interactions with neurotransmitter transporters and receptors.[4][7][8] Journal of Pharmacology and Experimental Therapeutics. Link
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Link
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